molecular formula C14H29N3O3 B15262425 tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B15262425
M. Wt: 287.40 g/mol
InChI Key: OPNKQJTYMKASIE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and two distinct substituents at the 3-position: a 3-amino-2-hydroxypropyl chain and an aminomethyl group. This structure combines hydrophilic (amino, hydroxyl) and hydrophobic (tert-butyl) moieties, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C14H29N3O3

Molecular Weight

287.40 g/mol

IUPAC Name

tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-10,15-16H2,1-3H3

InChI Key

OPNKQJTYMKASIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate can then undergo further reactions with appropriate reagents to introduce the 3-amino-2-hydroxypropyl and aminomethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino groups may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its ability to interact with biological molecules makes it a useful tool in the investigation of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor to drugs that target specific receptors or enzymes in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features are compared below with analogs identified in the evidence.

Structural and Functional Group Analysis

Compound Name (CAS No.) Substituents at Piperidine 3-Position Functional Groups Key Differences vs. Target Compound Potential Applications
Target Compound 3-(3-amino-2-hydroxypropyl), 3-(aminomethyl) Amino, hydroxyl, aminomethyl Reference compound Drug intermediate, prodrug candidate
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (1235439-55-0) 1-aminoethyl Amino Shorter chain; lacks hydroxyl group Kinase inhibitor intermediates
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (530116-33-7) 4-(2-aminopropan-2-yl) Amino (branched) Substituent at 4-position; branched alkyl chain CNS-targeting agents
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (1290046-61-5) 1-aminopropyl Amino Longer chain; lacks hydroxyl group Peptidomimetic scaffolds
tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)piperidine-1-carboxylate Amide-linked branched aminoalkyl Amino, amide Complex amide substituent; increased steric bulk Protease inhibitors

Stability and Pharmacokinetic Considerations

  • The hydroxyl group may facilitate hydrogen bonding with biological targets, a feature absent in CAS 1235439-55-0 and 530116-33-7, which could enhance target affinity but reduce metabolic stability .

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